molecular formula C6H5BrFIN2 B14909592 (5-Bromo-4-fluoro-2-iodophenyl)hydrazine

(5-Bromo-4-fluoro-2-iodophenyl)hydrazine

Cat. No.: B14909592
M. Wt: 330.92 g/mol
InChI Key: IUZBLDZWYPQVSW-UHFFFAOYSA-N
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Description

(5-Bromo-4-fluoro-2-iodophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of bromine, fluorine, and iodine substituents on a phenyl ring, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-fluoro-2-iodophenyl)hydrazine typically involves the introduction of the hydrazine group to a pre-functionalized aromatic ring. One common method is the nucleophilic substitution reaction, where a suitable precursor such as (5-Bromo-4-fluoro-2-iodophenyl)amine is reacted with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of hazardous materials.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-fluoro-2-iodophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenylhydrazines depending on the substituent introduced.

Scientific Research Applications

(5-Bromo-4-fluoro-2-iodophenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-4-fluoro-2-iodophenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The presence of halogen atoms can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-4-fluoro-2-iodophenyl)amine
  • (5-Bromo-4-fluoro-2-iodophenyl)methanol
  • (5-Bromo-4-fluoro-2-iodophenyl)acetic acid

Uniqueness

(5-Bromo-4-fluoro-2-iodophenyl)hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct reactivity and potential biological activity

Properties

Molecular Formula

C6H5BrFIN2

Molecular Weight

330.92 g/mol

IUPAC Name

(5-bromo-4-fluoro-2-iodophenyl)hydrazine

InChI

InChI=1S/C6H5BrFIN2/c7-3-1-6(11-10)5(9)2-4(3)8/h1-2,11H,10H2

InChI Key

IUZBLDZWYPQVSW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)I)NN

Origin of Product

United States

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